
2-Isopropylisothiourea;hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropylisothiourea;hydroiodide is a chemical compound with the molecular formula C4H11IN2S It is a derivative of isothiourea, a class of compounds known for their diverse biological activities
Métodos De Preparación
The synthesis of 2-Isopropylisothiourea;hydroiodide typically involves the reaction of isopropylamine with thiourea in the presence of hydroiodic acid. The reaction conditions often require controlled temperatures and specific stoichiometric ratios to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with stringent quality control measures to produce the compound in bulk quantities .
Análisis De Reacciones Químicas
2-Isopropylisothiourea;hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The isothiourea group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols.
Aplicaciones Científicas De Investigación
2-Isopropylisothiourea;hydroiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Mecanismo De Acción
The mechanism of action of 2-Isopropylisothiourea;hydroiodide involves its interaction with nitric oxide synthase (NOS). It acts as a competitive inhibitor at the L-arginine binding site of NOS, thereby reducing the production of nitric oxide. This inhibition can modulate various physiological processes, including vasodilation, immune response, and neurotransmission .
Comparación Con Compuestos Similares
2-Isopropylisothiourea;hydroiodide can be compared with other isothiourea derivatives such as:
S-Methylisothiourea: Known for its selective inhibition of inducible NOS.
S-Ethylisothiourea: Exhibits potent inhibition of both endothelial and inducible NOS.
1-Isobutanoyl-2-isopropylisothiourea: Studied for its radioprotective properties and potential use in cancer therapy. The uniqueness of this compound lies in its balanced inhibitory effects on different NOS isoforms, making it a versatile tool in both research and therapeutic applications.
Propiedades
Fórmula molecular |
C4H11IN2S |
|---|---|
Peso molecular |
246.12 g/mol |
Nombre IUPAC |
propan-2-yl carbamimidothioate;hydroiodide |
InChI |
InChI=1S/C4H10N2S.HI/c1-3(2)7-4(5)6;/h3H,1-2H3,(H3,5,6);1H |
Clave InChI |
WBVZIFQOEVKXSC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SC(=N)N.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


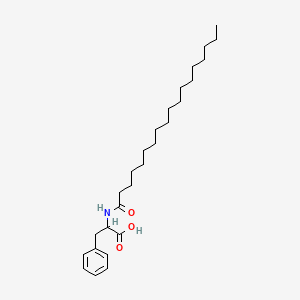
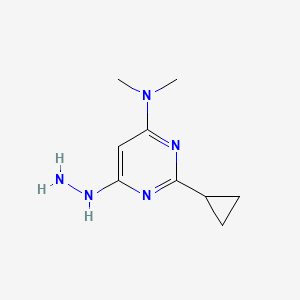
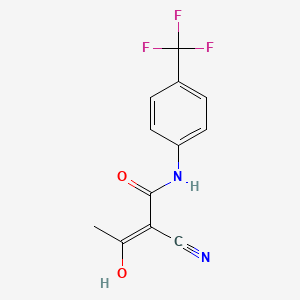
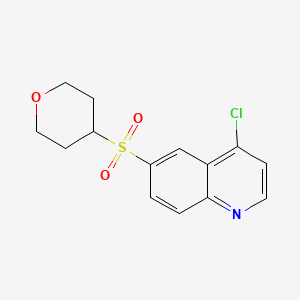
![2-[1-(4-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13888761.png)
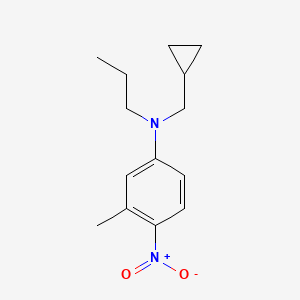
![3,4,5-Trihydroxy-6-[4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid;hydrochloride](/img/structure/B13888773.png)


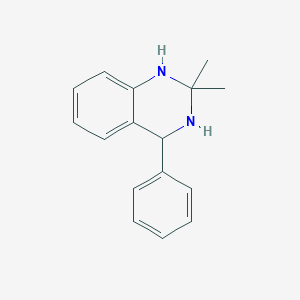
![[5-(1-Methyl-1H-imidazol-2-yl)-pyridazin-3-yl]hydrazine](/img/structure/B13888794.png)
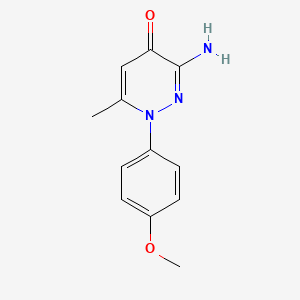

![[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol](/img/structure/B13888799.png)
